Tinosporide

説明

特性

IUPAC Name |

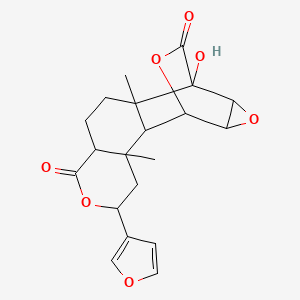

5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14,16-trioxapentacyclo[10.3.2.02,11.03,8.013,15]heptadecane-7,17-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O7/c1-18-7-11(9-4-6-24-8-9)25-16(21)10(18)3-5-19(2)14(18)12-13-15(26-13)20(19,23)17(22)27-12/h4,6,8,10-15,23H,3,5,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXOMRNMZLZXJQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(=O)OC(CC3(C1C4C5C(C2(C(=O)O4)O)O5)C)C6=COC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20379-19-5, 17226-41-4 | |

| Record name | (2R,4aR,6aR,7S,7aS,8aS,9S,9aS,9bS)-2-(3-Furanyl)dodecahydro-7-hydroxy-6a,9b-dimethyl-9,7-(epoxymethano)-4H-oxireno[6,7]naphtho[2,1-c]pyran-4,11-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20379-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R,4aS,6aR,7S,7aS,8aR,9S,9aS,9bS)-2-(3-Furanyl)dodecahydro-7-hydroxy-6a,9b-dimethyl-9,7-(epoxymethano)-4H-oxireno[6,7]naphtho[2,1-c]pyran-4,11-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17226-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

The Tinosporide Biosynthesis Pathway in Tinospora: A Technical Guide for Scientific Professionals

An In-depth Exploration of the Genetic and Biochemical Foundations for Drug Discovery and Development

This technical guide offers a comprehensive overview of the proposed biosynthetic pathway of tinosporide, a pharmacologically significant diterpenoid lactone found in plants of the Tinospora genus, particularly Tinospora cordifolia. This document is intended for researchers, scientists, and professionals in the field of drug development, providing a detailed examination of the molecular and biochemical steps hypothesized to be involved in the formation of this complex natural product. The recent sequencing of the Tinospora cordifolia genome and transcriptome provides a foundational layer for elucidating this pathway, offering promising avenues for metabolic engineering and synthetic biology applications.

Introduction to this compound and its Significance

This compound is a clerodane-type diterpenoid characterized by a furanolactone core. It has been the subject of considerable scientific interest due to its wide range of reported biological activities, including anti-inflammatory, immunomodulatory, and anti-diabetic properties. Understanding its biosynthesis is paramount for ensuring a sustainable supply through biotechnological production platforms and for the potential discovery of novel derivatives with enhanced therapeutic profiles.

The Proposed Biosynthetic Pathway of this compound

While the complete enzymatic cascade leading to this compound has not been fully elucidated experimentally, a hypothetical pathway can be constructed based on the established principles of diterpenoid biosynthesis and the recent genomic data from Tinospora cordifolia. The pathway begins with the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP), and is proposed to proceed through a series of cyclization and oxidation reactions.

Upstream Pathway: Formation of Geranylgeranyl Pyrophosphate (GGPP)

The biosynthesis of GGPP, the precursor to all diterpenoids, occurs through the methylerythritol phosphate (MEP) pathway in the plastids of plant cells. The genome of Tinospora cordifolia has been shown to contain the genes encoding the enzymes of this upstream pathway, ensuring the supply of the necessary building blocks.[1][2][3][4]

Key Enzymes in the Terpenoid Backbone Biosynthesis Pathway Identified in Tinospora cordifolia

| Enzyme | Abbreviation | Gene Identified in T. cordifolia Genome |

| 1-deoxy-D-xylulose-5-phosphate synthase | DXS | Yes |

| 1-deoxy-D-xylulose-5-phosphate reductoisomerase | DXR | Yes |

| 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase | ispD | Yes |

| 4-diphosphocytidyl-2-C-methyl-D-erythritol kinase | ispE | Yes |

| 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase | ispF | Yes |

| (E)-4-hydroxy-3-methylbut-2-enyl-diphosphate synthase | ispG | Yes |

| 4-hydroxy-3-methylbut-2-en-1-yl diphosphate reductase | ispH | Yes |

| Geranylgeranyl diphosphate synthase | GGPS | Yes |

This table summarizes the presence of key genes for the biosynthesis of the universal diterpenoid precursor, GGPP, as identified in the Tinospora cordifolia genome.[1][4]

Core Pathway: Formation of the Clerodane Skeleton and this compound

The formation of the characteristic clerodane scaffold of this compound from the linear GGPP molecule is hypothesized to be a two-step process catalyzed by a Class II and a Class I diterpene synthase (diTPS), respectively. This is followed by a series of oxidative modifications mediated by cytochrome P450 monooxygenases (CYPs) to yield the final this compound structure.

Hypothesized Steps:

-

Cyclization of GGPP: A Class II diTPS, likely a copalyl diphosphate synthase (CPS), catalyzes the protonation-initiated cyclization of GGPP to form a bicyclic intermediate, such as (+)-copalyl diphosphate.

-

Formation of the Clerodane Skeleton: A Class I diTPS, a kaurene synthase-like (KSL) enzyme, facilitates the ionization of the diphosphate group from the bicyclic intermediate, followed by rearrangement and stabilization to form the characteristic clerodane scaffold.

-

Oxidative Modifications: A series of cytochrome P450 monooxygenases (CYPs) are proposed to catalyze site-specific hydroxylations and other oxidative modifications of the clerodane skeleton. These modifications are crucial for the formation of the furan ring and the lactone moieties of this compound. The Tinospora cordifolia transcriptome has revealed a multitude of CYP genes, providing a rich pool of candidates for these reactions.[5][6]

Experimental Protocols for Pathway Elucidation

The functional characterization of the candidate genes identified in the Tinospora cordifolia genome is essential to validate the proposed biosynthetic pathway. The following section outlines key experimental protocols.

Gene Cloning and Heterologous Expression

Objective: To produce functional enzymes for in vitro characterization.

Methodology:

-

RNA Extraction and cDNA Synthesis: Isolate total RNA from Tinospora cordifolia tissues (e.g., leaves, stems) and synthesize first-strand cDNA.

-

Gene Amplification: Amplify the full-length coding sequences of candidate diTPS and CYP genes using gene-specific primers.

-

Vector Ligation: Clone the amplified PCR products into an appropriate expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast).

-

Heterologous Expression: Transform the expression constructs into a suitable host (E. coli for diTPSs, Saccharomyces cerevisiae for CYPs) and induce protein expression.

-

Protein Purification: Purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

In Vitro Enzyme Assays

Objective: To determine the enzymatic activity and product specificity of the recombinant proteins.

diTPS Assay Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing purified diTPS, GGPP as the substrate, and a suitable buffer with required cofactors (e.g., MgCl₂).

-

Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Product Extraction: Stop the reaction and extract the diterpene products with an organic solvent (e.g., hexane or ethyl acetate).

-

Analysis: Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the cyclized diterpene scaffold.

CYP Assay Protocol (in yeast microsomes):

-

Microsome Preparation: Prepare microsomes from yeast cultures expressing the candidate CYP and a cytochrome P450 reductase.

-

Reaction Mixture: Set up a reaction containing the microsomes, the diterpene substrate (from the diTPS assay), NADPH as a co-substrate, and a suitable buffer.

-

Incubation: Incubate the reaction at an optimal temperature with shaking.

-

Product Extraction: Quench the reaction and extract the oxidized products with an appropriate organic solvent.

-

Analysis: Analyze the products by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the hydroxylated and further modified diterpenoids.

Quantitative Data on Diterpenoid Biosynthesis

While specific quantitative data for the this compound pathway is not yet available, the following table provides illustrative kinetic parameters for enzymes involved in the biosynthesis of related diterpenoids in other plant species. This data serves as a benchmark for future characterization studies of Tinospora enzymes.

Illustrative Enzyme Kinetic Parameters from Related Pathways

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Source Organism |

| Abies grandis GGPPS | FPP | 0.5 | 0.035 | Abies grandis |

| Salvia miltiorrhiza CPS | GGPP | 1.2 | 0.021 | S. miltiorrhiza |

| Taxus cuspidata Taxadiene Synthase | GGPP | 0.6 | 0.007 | T. cuspidata |

| Stevia rebaudiana CYP76G1 | Kaurenoic Acid | 2.5 | 0.15 | S. rebaudiana |

This table presents example kinetic data from characterized enzymes in other diterpenoid biosynthetic pathways to provide a comparative context.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway is at an exciting frontier, propelled by the availability of the Tinospora cordifolia genome. The proposed pathway, starting from GGPP and proceeding through cyclization and extensive oxidation, provides a robust framework for future research. The immediate focus should be on the functional characterization of the candidate diTPS and CYP genes to definitively establish their roles in this compound formation. Success in this endeavor will not only unravel a fascinating piece of plant biochemistry but also pave the way for the sustainable production of this compound and novel, therapeutically valuable diterpenoids through metabolic engineering and synthetic biology approaches.

References

- 1. Genome sequencing and functional analysis of a multipurpose medicinal herb Tinospora cordifolia (Giloy) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Genomics Projects [metabiosys.iiserb.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. TinoTranscriptDB: A Database of Transcripts and Microsatellite Markers of Tinospora cordifolia, an Important Medicinal Plant - PMC [pmc.ncbi.nlm.nih.gov]

Tinosporide: A Technical Guide to its Discovery and First Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tinosporide, a furanoid-diterpene lactone, is a significant bioactive compound isolated from the medicinal plant Tinospora cordifolia. This technical guide provides a comprehensive overview of the initial discovery and isolation of this compound, presenting a chronological account of the key scientific contributions that led to its characterization. The document details the experimental protocols employed in its first definitive isolation and structural elucidation, supported by quantitative data and visualizations to facilitate a deeper understanding for researchers in natural product chemistry and drug development.

Introduction

Tinospora cordifolia (Willd.) Miers, a member of the Menispermaceae family, has a long history of use in traditional Ayurvedic medicine. Its wide range of therapeutic properties has prompted extensive phytochemical investigations to identify its active constituents. Among the numerous compounds isolated, this compound, a clerodane-type diterpenoid, has garnered significant interest due to its potential biological activities. This guide focuses on the pivotal research that marked the discovery and the first successful isolation and structural characterization of this complex natural product.

Chronology of Discovery

The journey to the discovery and characterization of this compound involved several research groups over a number of years. While early phytochemical studies of Tinospora cordifolia date back to the 1960s, the definitive isolation and structural elucidation of this compound occurred later.

Initial investigations into the chemical constituents of Tinospora cordifolia were conducted by Qudrat-i-Khuda and his team in 1964. While their work laid the groundwork for future research, the specific isolation of this compound was not reported at that time.

The first significant breakthrough in the isolation of a diterpenoid furanolactone, later identified as this compound, was reported in 1986 by Hanuman, J.B., Bhatt, R.K., and Sabata, B.K. [1][2]. Their work, published in Phytochemistry, detailed the isolation of this novel compound from the stems of Tinospora cordifolia.

Subsequent research by Swaminathan et al. in 1989 provided the definitive crystal structure of this compound using X-ray crystallography, confirming its molecular architecture[3][4]. This study provided crucial data on the stereochemistry of the molecule.

First Isolation: Experimental Protocol

The following protocol is based on the pioneering work of Hanuman, J.B., Bhatt, R.K., and Sabata, B.K. (1986), which represents the first documented isolation of this compound[1][2].

Plant Material

Fresh stems of Tinospora cordifolia were collected and authenticated. The stems were shade-dried and coarsely powdered.

Extraction

The powdered plant material was subjected to soxhlet extraction with ethanol. The ethanolic extract was then concentrated under reduced pressure to yield a crude extract.

Fractionation and Isolation

The crude ethanolic extract was partitioned between different organic solvents to separate compounds based on their polarity. The key steps in the fractionation and isolation process are outlined below:

-

The crude extract was suspended in water and successively partitioned with petroleum ether, chloroform, and n-butanol.

-

The chloroform fraction, which showed the presence of diterpenoid lactones by preliminary thin-layer chromatography (TLC) analysis, was selected for further purification.

-

The chloroform fraction was subjected to column chromatography over silica gel.

-

The column was eluted with a gradient of petroleum ether and ethyl acetate.

-

Fractions were collected and monitored by TLC. Those showing a prominent spot corresponding to this compound were combined.

-

The combined fractions were further purified by repeated column chromatography and preparative TLC to yield pure, crystalline this compound.

Characterization

The isolated compound was characterized using a combination of spectroscopic techniques, including:

-

Melting Point Determination: To ascertain the purity of the isolated compound.

-

Infrared (IR) Spectroscopy: To identify functional groups such as lactone and hydroxyl groups.

-

¹H-Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: To determine the proton framework of the molecule.

-

¹³C-Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy: To identify the number and types of carbon atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Quantitative Data

The following table summarizes the key quantitative data from the first isolation and subsequent crystallographic analysis of this compound.

| Parameter | Value | Reference |

| Physical Properties | ||

| Molecular Formula | C₂₀H₂₂O₇ | [3] |

| Molecular Weight | 374 g/mol | [3] |

| Melting Point | 236-238 °C | [3] |

| Crystallographic Data (Swaminathan et al., 1989) | ||

| Crystal System | Orthorhombic | [3] |

| Space Group | P2₁2₁2₁ | [3] |

| a | 9.191(2) Å | [3] |

| b | 13.823(1) Å | [3] |

| c | 26.956(2) Å | [3] |

| Volume | 3424.5(8) ų | [3] |

| Z | 8 | [3] |

Visualizations

Experimental Workflow for the First Isolation of this compound

Caption: Workflow for the first isolation of this compound.

Conclusion

The discovery and first isolation of this compound from Tinospora cordifolia by Hanuman and his colleagues in 1986 was a significant milestone in the phytochemical investigation of this important medicinal plant. Their meticulous extraction and purification protocol, followed by the definitive structural elucidation by Swaminathan et al. in 1989, paved the way for future research into the pharmacological properties and potential therapeutic applications of this complex furanoid-diterpene lactone. This guide provides a foundational understanding of the pioneering work that brought this compound to the attention of the scientific community.

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. Hanuman, J.B., Bhatt, R.K. and Sabata, B.K. (1986) A Diterpenoid Furanolactone from Tinospora cordifolia. Phytochemistry, 25, 1677-1680. - References - Scientific Research Publishing [scirp.org]

- 3. Structure of this compound, a diterpenoid furanolactone from Tinospora cordifolia Miers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure of this compound, a diterpenoid furanolactone from Tinospora cordifolia Miers. | Semantic Scholar [semanticscholar.org]

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tinosporide and its congeners are clerodane-type diterpenoid furanolactones, primarily isolated from plants of the Tinospora genus, most notably Tinospora cordifolia.[1] These compounds form the chemical backbone of a plant used for centuries in traditional Ayurvedic medicine to treat a wide array of ailments, including fever, diabetes, inflammation, and cancer.[2][3][4] Modern pharmacological studies have begun to validate these traditional uses, identifying specific molecular mechanisms and quantifiable biological activities. This guide provides a consolidated technical overview of the chemistry, biological activities, mechanisms of action, and relevant experimental methodologies for this compound and related compounds, intended to serve as a resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is a complex diterpenoid characterized by a furanolactone ring system and a clerodane skeleton.[1][5][6] This core structure is shared by several related compounds isolated from Tinospora, including 8-hydroxythis compound, columbin, and palmarin.[1][7] The precise stereochemistry and functional group substitutions on this scaffold are critical for their biological activity.

-

IUPAC Name: (2S,4aR,6aR,7S,7aS,8aS,9S,9aS,9bS)-2-(3-Furanyl)dodecahydro-7-hydroxy-6a,9b-dimethyl-9,7-(epoxymethano)-4H-oxireno[8][9]naphtho[2,1-c]pyran-4,11-dione[1]

-

Molar Mass: 374.389 g·mol⁻¹[1]

The presence of epoxide, lactone, and hydroxyl groups makes these molecules stereochemically complex and provides multiple points for interaction with biological targets.

Key Biological Activities and Quantitative Data

This compound and related compounds exhibit a range of pharmacological effects. While much research has been conducted on crude extracts of Tinospora cordifolia, specific data on isolated compounds is emerging. The following tables summarize key quantitative findings.

Table 1: Cholinesterase Inhibitory Activity

This compound and its hydroxylated derivative have been evaluated for their potential in managing neurodegenerative diseases like Alzheimer's by inhibiting key enzymes in acetylcholine metabolism.[7]

| Compound | Target Enzyme | IC₅₀ (µg/mL ± SEM) | IC₅₀ (µM) | Standard |

| This compound | Acetylcholinesterase (AChE) | 13.45 ± 0.144[7][10] | ~35.9 | Donepezil |

| 8-hydroxythis compound | Acetylcholinesterase (AChE) | 46.71 ± 0.511[7][10] | ~120.0 | Donepezil |

| This compound | Butyrylcholinesterase (BuChE) | 408.50 ± 17.197[7][10] | ~1091.1 | Donepezil |

| 8-hydroxythis compound | Butyrylcholinesterase (BuChE) | 317.26 ± 6.918[7][10] | ~813.5 | Donepezil |

Table 2: Anti-inflammatory Activity of Tinospora cordifolia Extracts

The anti-inflammatory properties of T. cordifolia are well-documented. The following data from leaf extracts, rich in these diterpenoids, demonstrate the inhibition of key inflammatory processes.

| Assay | Plant Extract | IC₅₀ (µg/mL) | Standard |

| Lipoxygenase (LOX) Inhibition | Methanolic Leaf Extract | 389.3[11] | Aspirin |

| Albumin Denaturation Inhibition | Methanolic Leaf Extract | 237.6[11][12] | Aspirin |

| Proteinase Inhibitory Activity | Methanolic Leaf Extract | 352.1[11] | Aspirin |

| HRBC Membrane Stabilization | Methanolic Leaf Extract | 206.4[11][12] | Aspirin |

Table 3: Anticancer Activity of Tinospora cordifolia Extracts & Related Compounds

Clerodane diterpenes are noted for their cytotoxic effects against various cancer cell lines. While specific IC₅₀ values for this compound are not widely published, data from T. cordifolia extracts and related compounds underscore this potential. According to the US National Cancer Institute, an IC₅₀ value below 100 µg/mL for a plant extract is considered a promising anticancer agent.[13]

| Cell Line(s) | Compound/Extract | IC₅₀ | Key Finding |

| HeLa, Pa-1 | Methanolic Extract | < 100 µg/mL[13] | Considered an effective anticancer agent.[13] |

| Dalton's Lymphoma, EAC, MCF-7 | Methanolic Extract | Not specified | Exhibited significant cytotoxicity.[14] |

| Human Endometrial Cancer (HEC-1-A) | Tanshinone I (Related Diterpene) | 20 µM[7] | Inhibited proliferation through apoptosis.[7] |

| HeLa | Berberine (Alkaloid from T. cordifolia) | 48 µmol/L[3] | Induced G2/M cell cycle arrest.[3] |

Mechanisms of Action & Signaling Pathways

Research into the molecular mechanisms of this compound and related compounds has identified key signaling pathways through which they exert their anti-inflammatory and anticancer effects.

Anti-inflammatory and Immunomodulatory Pathway

The primary anti-inflammatory mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[15][16] NF-κB is a master regulator of the inflammatory response. Under normal conditions, it is sequestered in the cytoplasm by Inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as Lipopolysaccharide (LPS), lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Chloroform extracts of Tinospora cordifolia have been shown to retain NF-κB in the cytoplasm, preventing this cascade.[17]

References

- 1. Cholinesterase inhibitory activity of this compound and 8-hydroxythis compound isolated from Tinospora cordifolia: In vitro and in silico studies targeting management of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. ijcrt.org [ijcrt.org]

- 6. The clerodane diterpene casearin J induces apoptosis of T-ALL cells through SERCA inhibition, oxidative stress, and interference with Notch1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advances on Natural Abietane, Labdane and Clerodane Diterpenes as Anti-Cancer Agents: Sources and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medcraveonline.com [medcraveonline.com]

- 9. arborassays.com [arborassays.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Exploring the anticancer potential of Tinospora cordifolia with computational insights into EGFR inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijisrt.com [ijisrt.com]

- 16. Tinospora cordifolia chloroform extract inhibits LPS-induced inflammation via NF-κB inactivation in THP-1cells and improves survival in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Evaluation of the anti-inflammatory activity of Tinospora cordifolia (Willd.) Miers chloroform extract - a preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

Tinosporide: A Comprehensive Review of its Pharmacological Properties

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Tinosporide, a furanolactone diterpenoid glycoside primarily isolated from Tinospora cordifolia, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth review of the existing literature on the pharmacological properties of this compound, with a focus on its anti-diabetic, immunomodulatory, anti-inflammatory, and anti-cancer effects. The information is presented to aid researchers, scientists, and drug development professionals in their understanding of this promising natural compound. This guide includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and development.

Pharmacological Properties

This compound has been demonstrated to possess a range of pharmacological properties, which are summarized below. The quantitative data for these activities are presented in structured tables for easy comparison.

Anti-Diabetic Properties

This compound has shown significant potential in the management of diabetes by enhancing glucose utilization. Studies have indicated that this compound stimulates glucose uptake in skeletal muscle cells.[1][2][3] This effect is mediated through the activation of key signaling pathways involved in glucose metabolism.

Table 1: Quantitative Data on Anti-Diabetic Properties of this compound

| Test Compound | Cell Line | Assay | Endpoint | Result | Reference |

| Tinosporaside | L6 myotubes | 2-Deoxyglucose (2-DG) Uptake | Glucose Uptake | Significant increase | [1][2] |

Immunomodulatory Properties

This compound has been shown to modulate the immune system by enhancing the phagocytic activity of neutrophils. This suggests its potential in boosting the body's defense mechanisms against pathogens.

Experimental Protocol: Immunomodulatory Activity - Human Neutrophil Phagocytosis Assay [4][5][6][7]

-

Isolation of Human Neutrophils:

-

Whole blood is mixed with hetasep in a 1:5 ratio and incubated for 30 minutes to separate leukocytes.

-

Alternatively, blood is mixed with ACK lysis buffer (150 mM NH₄Cl, 10 mM KHCO₃, 0.1 mM Na₂EDTA, pH 7.4) at a 1:10 ratio and incubated for 5 minutes at room temperature to lyse red blood cells.

-

The cell suspension is centrifuged, and the pellet containing white blood cells is washed with cold phosphate-buffered saline (PBS).

-

-

Cell Culture and Treatment:

-

Isolated neutrophils are resuspended in RPMI 1640 medium.

-

250,000 cells in 250 µL of RPMI are added to round-bottom polystyrene tubes.

-

-

Phagocytosis Assay:

-

An overnight culture of bacteria (e.g., Candida albicans) is prepared.

-

A sub-culture is grown for 2-3 hours.

-

Bacteria are washed and resuspended in RPMI.

-

The optical density (OD600) of the bacterial suspension is measured to determine the concentration.

-

Bacteria are added to the neutrophils at a specific multiplicity of infection (MOI), for example, 10 or 25.

-

The mixture is incubated at 37°C for 45-90 minutes.

-

-

Analysis:

-

After incubation, gentamicin (final concentration of 67 µg/mL) is added for 20 minutes to kill extracellular bacteria.

-

Neutrophils are pelleted by centrifugation, and the supernatant can be stored for further analysis.

-

The cells are washed twice with RPMI.

-

Neutrophils are lysed with 0.1% Triton X-100 in PBS.

-

The lysate is plated on LB agar plates and incubated overnight at 37°C.

-

The number of colony-forming units (CFU) is counted to determine the number of phagocytosed bacteria.

-

Alternatively, smears can be prepared, stained with Giemsa, and examined under a microscope to determine the percentage of phagocytosis and the phagocytic index.

-

Anti-inflammatory Properties

This compound exhibits anti-inflammatory effects by inhibiting the production of nitric oxide (NO), a key inflammatory mediator. This has been demonstrated in lipopolysaccharide (LPS)-stimulated macrophage cell lines.

Table 2: Quantitative Data on Anti-inflammatory Properties of this compound and Related Compounds

| Test Compound | Cell Line | Assay | Endpoint | IC50 Value | Reference |

| Tinocrisposide | RAW 264.7 | Nitric Oxide (NO) Production | Inhibition of NO | 46.92 µM | [8] |

| Icariside E4 | RAW 264.7 | Nitric Oxide (NO) Production | Inhibition of NO | - | [9] |

| Phloretin | RAW 264.7 | Nitric Oxide (NO) Production | Inhibition of NO | 5.2 µM | [10] |

Experimental Protocol: Anti-inflammatory Activity - Nitric Oxide (NO) Production in RAW 264.7 Macrophages [9][10][11][12]

-

Cell Culture:

-

RAW 264.7 murine macrophage cells are cultured in an appropriate medium.

-

-

Cell Treatment:

-

Cells are seeded in 96-well plates and allowed to adhere.

-

The cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified time.

-

Inflammation is induced by adding lipopolysaccharide (LPS) to the medium.

-

-

Nitric Oxide (NO) Assay:

-

After incubation, the culture supernatant is collected.

-

The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent.

-

The absorbance is read at a specific wavelength (e.g., 550 nm) using an ELISA reader.

-

-

Data Analysis:

-

The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.

-

The IC50 value (the concentration of the compound that inhibits 50% of NO production) is determined.

-

Experimental Protocol: Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats [13][14][15][16][17]

-

Animals:

-

Male Wistar rats or mice are used.

-

-

Treatment:

-

Animals are divided into control and treatment groups.

-

The test compound (e.g., this compound) is administered orally or intraperitoneally at different doses.

-

A standard anti-inflammatory drug (e.g., indomethacin, diclofenac) is used as a positive control.

-

-

Induction of Edema:

-

After a specific time following treatment, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.

-

-

Measurement of Paw Edema:

-

The volume of the paw is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

-

-

Data Analysis:

-

The degree of edema is calculated as the difference in paw volume before and after carrageenan injection.

-

The percentage of inhibition of edema by the test compound is calculated in comparison to the control group.

-

Anti-Cancer Properties

This compound and related compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as anti-cancer agents.

Table 3: Quantitative Data on Anti-Cancer Properties of Tinospora Extracts and Related Compounds

| Test Compound/Extract | Cell Line | Assay | Endpoint | IC50 Value | Reference |

| Tinospora crispa methanol extract | MDA-MB-231 | MTT Assay | Cell Viability | 66 ± 3 µg/mL | [18] |

| Tinospora crispa methanol extract | HCC1806 | MTT Assay | Cell Viability | 60 ± 4 µg/mL | [18] |

| Dihydroquinoline derivative 11 | MDA-MB-231 | Not specified | Growth Inhibition | 11.90 ± 2.6 µM | [19] |

| Dihydroquinoline derivative 11 | MCF-7 | Not specified | Growth Inhibition | 3.03 ± 1.5 µM | [19] |

| Pyrazolo[4,3-c]hexahydropyridine derivative 31 | MDA-MB-231 | Not specified | Cytotoxicity | 4.2 µM | [19] |

| Pyrazolo[4,3-c]hexahydropyridine derivative 31 | MCF-7 | Not specified | Cytotoxicity | 2.4 µM | [19] |

| Triazine derivative 99 | MDA-MB-231 | Not specified | Cytotoxicity | 6.49 ± 0.04 µM | [19] |

| Triazine derivative 97 | MCF-7 | Not specified | Cytotoxicity | 0.77 ± 0.01 µM | [19] |

| Triazine derivative 98 | MCF-7 | Not specified | Cytotoxicity | 0.1 ± 0.01 µM | [19] |

Experimental Protocol: Anti-Cancer Activity - Cell Viability (MTT) Assay [18][20][21]

-

Cell Culture:

-

Cancer cell lines (e.g., MCF-7, MDA-MB-231) are cultured in an appropriate medium and conditions.

-

-

Cell Seeding and Treatment:

-

Cells are seeded in 96-well plates at a specific density and allowed to adhere.

-

The cells are then treated with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

-

The medium is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

-

Data Analysis:

-

The absorbance is measured at a specific wavelength using a microplate reader.

-

The percentage of cell viability is calculated relative to the untreated control cells.

-

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

-

Signaling Pathways

The pharmacological effects of this compound are mediated through its interaction with several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action.

PI3K/Akt and AMPK Signaling in Glucose Uptake

This compound promotes glucose uptake in skeletal muscle by activating both the Phosphatidylinositol 3-kinase (PI3K)/Akt and the 5' AMP-activated protein kinase (AMPK) signaling pathways.[1][2][3] The activation of these pathways leads to the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, thereby facilitating glucose entry into the cells.[1][2]

Caption: this compound-mediated glucose uptake via PI3K/Akt and AMPK pathways.

Experimental Workflow: Investigating this compound's Effect on Glucose Uptake [1][2][22][23]

Caption: Experimental workflow for studying this compound's effect on glucose uptake.

NF-κB and JAK-STAT Signaling in Inflammation and Immunity

This compound's anti-inflammatory and immunomodulatory effects are partly attributed to its ability to modulate the Nuclear Factor-kappa B (NF-κB) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathways.[24][25][26][27][28] By inhibiting the activation of NF-κB and modulating the JAK/STAT pathway, this compound can suppress the expression of pro-inflammatory cytokines and mediators.[24][29]

Caption: this compound's modulation of NF-κB and JAK-STAT signaling pathways.

Conclusion

This compound, a key bioactive compound from Tinospora cordifolia, exhibits a remarkable spectrum of pharmacological activities, including anti-diabetic, immunomodulatory, anti-inflammatory, and anti-cancer properties. Its mechanisms of action involve the modulation of critical signaling pathways such as PI3K/Akt, AMPK, NF-κB, and JAK-STAT. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound. Future studies should focus on elucidating the precise molecular targets of this compound, its pharmacokinetic and pharmacodynamic profiles, and its efficacy and safety in clinical trials. The continued investigation of this promising natural product holds the potential for the development of novel therapeutic agents for a variety of diseases.

References

- 1. Tinosporaside from Tinospora cordifolia Encourages Skeletal Muscle Glucose Transport through Both PI-3-Kinase- and AMPK-Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tinosporaside from Tinospora cordifolia encourages skeletal muscle glucose transport through both PI-3-kinase and AMPK-dependent mechanisms | Arab American University [aaup.edu]

- 4. bharatved.com [bharatved.com]

- 5. internationalscholarsjournals.org [internationalscholarsjournals.org]

- 6. A versatile high-throughput assay to characterize antibody-mediated neutrophil phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. [Inhibitory effects of Siamese Tinospora crispa extracts on the carrageenin-induced foot pad edema in rats (the 1st report)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. inotiv.com [inotiv.com]

- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]

- 18. The anti proliferative properties of tinospora crispa on triple negative breast cancer cell lines / Reyadh Radhi Al-Rashidi - UiTM Institutional Repository [ir.uitm.edu.my]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Exploring the anticancer potential of Tinospora cordifolia with computational insights into EGFR inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Octacosanol isolated from Tinospora cordifolia downregulates VEGF gene expression by inhibiting nuclear translocation of NF-<kappa>B and its DNA binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Tinospora cordifolia chloroform extract inhibits LPS-induced inflammation via NF-κB inactivation in THP-1cells and improves survival in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Indian herb Tinospora cordifolia and Tinospora species: Phytochemical and therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Unveiling Various Facades of Tinospora cordifolia Stem in Food: Medicinal and Nutraceutical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 29. In vitro and in vivo anti-inflammatory and anti-arthritic effect of Tinospora cordifolia via modulation of JAK/STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Tinosporide: An In-depth Technical Guide to Its Natural Sources Beyond Tinospora cordifolia

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of tinosporide, a clerodane diterpenoid furanolactone with significant pharmacological interest. While Tinospora cordifolia is the most well-documented source, this paper delves into other members of the Tinospora genus where this compound has been identified. This guide includes quantitative data, detailed experimental protocols for isolation and analysis, and visualizations of biosynthetic pathways and experimental workflows to support further research and drug development.

Natural Occurrence of this compound

This compound was first isolated from Tinospora cordifolia, from which it derives its name.[1] However, scientific literature confirms its presence in at least one other species of the same genus, Tinospora glabra.[1][2] This finding is critical for researchers seeking alternative or comparative sources for this bioactive compound.

Quantitative Analysis of this compound and Related Compounds

The concentration of this compound and its related glycoside, tinosporaside, can vary between different Tinospora species and even within different parts of the same plant. The following tables summarize the available quantitative data from scientific literature.

| Plant Species | Compound | Plant Part | Percentage Yield (% w/w) | Reference |

| Tinospora cordifolia | Tinosporaside | Stem | 0.40 | [3] |

Note: While this compound has been isolated from Tinospora glabra, specific quantitative yield data (w/w) was not available in the reviewed literature. The presence of the compound has been confirmed through spectroscopic analysis.[2]

| Starting Material (Plant) | Initial Extract/Fraction | Isolated Compound | Yield | Reference |

| 2 kg powdered stem (Tinospora cordifolia) | 38 g n-butanol soluble fraction | Tinosporaside | 95 mg (from a 210 mg sub-fraction) | [4] |

Experimental Protocols

This section details the methodologies for the extraction, isolation, and quantification of this compound and related compounds from Tinospora species, based on established laboratory practices.

Extraction of this compound from Tinospora Stem

The initial step involves the extraction of crude compounds from the plant material.

Materials and Reagents:

-

Dried and powdered stem of Tinospora sp.

-

Methanol or Ethanol (95%)

-

Soxhlet apparatus or maceration setup

-

Rotary evaporator

Procedure:

-

The dried and powdered stem material is subjected to Soxhlet extraction with 95% methanol or ethanol for 48-72 hours.

-

Alternatively, maceration can be performed by soaking the plant material in the solvent for 3-5 days with occasional shaking.

-

The resulting extract is filtered to remove solid plant debris.

-

The solvent is then evaporated under reduced pressure using a rotary evaporator to obtain the crude extract.

Isolation and Purification of this compound

The crude extract is a complex mixture of various phytochemicals. This compound is isolated through a series of chromatographic techniques.

Materials and Reagents:

-

Crude extract from Tinospora sp.

-

Silica gel (60-120 mesh for column chromatography)

-

Solvents: n-hexane, chloroform, ethyl acetate, methanol

-

Glass column for chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Developing chamber for TLC

Procedure:

-

Solvent Partitioning: The crude methanolic or ethanolic extract is successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Column Chromatography:

-

The chloroform or ethyl acetate fraction, which is likely to contain this compound, is subjected to column chromatography.

-

A glass column is packed with silica gel (60-120 mesh) as the stationary phase.

-

The extract is adsorbed onto a small amount of silica gel and loaded onto the top of the column.

-

The column is then eluted with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding chloroform and then ethyl acetate. For example, a gradient of chloroform in n-hexane (from 10% to 100%) followed by a gradient of ethyl acetate in chloroform (from 2% to 20%) can be used.

-

Fractions are collected at regular intervals.

-

-

Thin Layer Chromatography (TLC) Monitoring:

-

The collected fractions are monitored by TLC to identify those containing this compound.

-

The TLC plates are developed in a suitable solvent system (e.g., chloroform:methanol 95:5 v/v).

-

The spots can be visualized under UV light or by spraying with a suitable reagent (e.g., vanillin-sulfuric acid) followed by heating.

-

-

Purification: Fractions showing the presence of this compound are pooled, and the solvent is evaporated. The resulting solid can be further purified by recrystallization from a suitable solvent like methanol to obtain pure this compound.

Quantification by High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a reliable method for the quantification of this compound in plant extracts.

Instrumentation:

-

HPTLC system with a sample applicator, developing chamber, and scanner.

Procedure:

-

Sample and Standard Preparation: Prepare standard solutions of pure this compound in methanol at various known concentrations. Prepare the test sample by dissolving a known weight of the extract in methanol.

-

Chromatography:

-

Apply the standard and sample solutions as bands on a pre-coated silica gel 60 F254 HPTLC plate.

-

Develop the plate in a suitable mobile phase, for instance, a mixture of toluene, acetone, and water.

-

After development, dry the plate.

-

-

Densitometric Analysis: Scan the dried plate with a densitometer at the wavelength of maximum absorbance for this compound.

-

Quantification: Compare the peak area of the this compound spot in the sample with the calibration curve generated from the standard solutions to determine the concentration.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to this compound.

References

The Molecular Mechanisms of Tinosporide: A Technical Guide for Researchers

An In-depth Examination of the Pharmacological Actions of a Bioactive Diterpenoid

Tinosporide, a furanolactone clerodane diterpene first isolated from Tinospora cordifolia, has garnered significant scientific interest for its diverse pharmacological activities.[1] This technical guide provides a comprehensive overview of the molecular mechanisms of action of this compound and related compounds, focusing on its anti-inflammatory, anticancer, and neuroprotective effects. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Anti-inflammatory and Immunomodulatory Effects

This compound and extracts of Tinospora cordifolia have demonstrated potent anti-inflammatory and immunomodulatory properties.[2] The underlying mechanisms involve the modulation of key signaling pathways and the suppression of pro-inflammatory mediators.

Inhibition of Pro-inflammatory Cytokines and Enzymes

A primary mechanism of the anti-inflammatory action of this compound and associated compounds is the inhibition of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[3][4] Additionally, extracts containing these compounds have been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are critical mediators of the inflammatory cascade.[5]

Modulation of NF-κB and p38 MAPK Signaling Pathways

The anti-inflammatory effects of this compound are largely attributed to its ability to interfere with the nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (p38 MAPK) signaling pathways.[5][6] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. This compound has been shown to inhibit the activation of NF-κB, thereby preventing the transcription of its target genes.[6][7] Similarly, the inhibition of p38 MAPK phosphorylation has been observed, further contributing to the downregulation of inflammatory responses.[5]

The immunomodulatory activity of compounds from Tinospora cordifolia also involves the enhancement of macrophage phagocytic activity and the increased production of nitric oxide and reactive oxygen species (ROS), suggesting a role in augmenting the innate immune response.[8]

Quantitative Data: Anti-inflammatory and Immunomodulatory Activity

| Compound/Extract | Target | IC50 Value | Reference |

| Methanol Extract of T. cordifolia | 5-Lipoxygenase (5-LOX) | 50.5 ng/µL | [1] |

| Methanol Extract of T. cordifolia | 12-Lipoxygenase (12-LOX) | 65 pg/µL | [1] |

| Methanol Extract of T. cordifolia | 15-Lipoxygenase (15-LOX) | 9.75 pg/µL | [1] |

| Aqueous Leaf Extract of T. cordifolia | Lipoxygenase | 389.3 µg/ml | [9] |

| Aqueous Leaf Extract of T. cordifolia | Proteinase Inhibition | 352.1 µg/ml | [9] |

| Aqueous Leaf Extract of T. cordifolia | Heat-induced Protein Denaturation | 237.6 µg/ml | [9] |

Experimental Protocols: Anti-inflammatory Assays

NF-κB Activation Assay (Luciferase Reporter)

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293 or RAW264.7) and transfect with a luciferase reporter plasmid containing NF-κB response elements.[10][11]

-

Treatment: Pre-treat the cells with varying concentrations of this compound for a specified duration, followed by stimulation with an NF-κB activator, such as TNF-α or lipopolysaccharide (LPS).[10][11]

-

Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer. A decrease in luciferase activity in this compound-treated cells compared to the stimulated control indicates inhibition of NF-κB activation.[10]

p38 MAPK Phosphorylation Assay (Western Blot)

-

Cell Culture and Treatment: Culture cells (e.g., RAW264.7 macrophages) and pre-incubate with this compound before stimulating with LPS.[5]

-

Protein Extraction and Quantification: Lyse the cells to extract total protein and determine the protein concentration.

-

Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for phosphorylated p38 MAPK and total p38 MAPK.

-

Detection and Analysis: Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a suitable substrate to visualize the protein bands. Quantify the band intensities to determine the ratio of phosphorylated p38 to total p38. A decrease in this ratio in this compound-treated cells indicates inhibition of p38 MAPK activation.[5]

Anticancer Activity

This compound and its parent extracts have shown promising anticancer effects in various cancer cell lines. The primary mechanism involves the induction of apoptosis, or programmed cell death, through multiple cellular pathways.

Induction of Apoptosis via Caspase-3 Activation

A key event in this compound-induced apoptosis is the activation of caspase-3, an executioner caspase that plays a central role in the apoptotic cascade.[12] Activation of caspase-3 leads to the cleavage of various cellular substrates, ultimately resulting in the dismantling of the cell.

Regulation of Bax and Bcl-2 Expression

The anticancer activity is also mediated by the regulation of the Bcl-2 family of proteins, which are critical regulators of apoptosis. This compound has been shown to upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[13] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade.

Cell Cycle Arrest

In addition to inducing apoptosis, compounds from Tinospora cordifolia can also inhibit cancer cell proliferation by arresting the cell cycle, often at the G2/M phase.[12]

Quantitative Data: Anticancer Activity

| Compound/Extract | Cell Line | IC50 Value | Reference |

| Methanolic Extract of T. cordifolia | Ehrlich Ascites Carcinoma (EAC) | 58.6 µg/mL | [7][14] |

| Methanolic Extract of T. cordifolia | Dalton's Lymphoma Ascites (DLA) | 14.3 µg/mL | [7][14] |

| Dichloromethane Extract of T. cordifolia | HeLa | Not specified, but effective | [12] |

| Combination of T. cordifolia and Zingiber officinale | MCF-7 (Breast Cancer) | 2 µg/ml | [15] |

Experimental Protocols: Anticancer Assays

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[15]

Caspase-3 Activity Assay (Fluorometric)

-

Cell Lysis: Treat cancer cells with this compound to induce apoptosis. Lyse the cells to release their contents, including activated caspases.[16]

-

Substrate Addition: Add a fluorogenic caspase-3 substrate, such as Ac-DEVD-AMC, to the cell lysates.[16]

-

Fluorescence Measurement: Incubated caspase-3 will cleave the substrate, releasing the fluorescent group (AMC). Measure the fluorescence using a fluorometer. The intensity of the fluorescence is proportional to the caspase-3 activity.[16]

Bax/Bcl-2 Expression Analysis (Western Blot)

-

Protein Extraction and Quantification: Treat cells with this compound, extract total protein, and quantify the concentration.

-

Western Blotting: Perform western blotting as described previously, using primary antibodies specific for Bax and Bcl-2.

-

Analysis: Quantify the band intensities to determine the relative expression levels of Bax and Bcl-2. An increase in the Bax/Bcl-2 ratio in this compound-treated cells is indicative of apoptosis induction.[13]

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound, particularly in the context of neurodegenerative diseases like Alzheimer's disease.

Inhibition of Acetylcholinesterase and Butyrylcholinesterase

A significant finding is the ability of this compound and its derivative, 8-hydroxythis compound, to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[12] These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine, and their inhibition is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

Quantitative Data: Cholinesterase Inhibitory Activity

| Compound | Target | IC50 Value (µg/mL ± SEM) | Reference |

| This compound | Acetylcholinesterase (AChE) | 13.45 ± 0.144 | [17] |

| 8-hydroxythis compound | Acetylcholinesterase (AChE) | 46.71 ± 0.511 | [17] |

| This compound | Butyrylcholinesterase (BuChE) | 408.50 ± 17.197 | [17] |

| 8-hydroxythis compound | Butyrylcholinesterase (BuChE) | 317.26 ± 6.918 | [17] |

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman Method)

-

Enzyme and Substrate Preparation: Prepare a source of AChE (e.g., from rat brain homogenate) and a solution of the substrate acetylthiocholine iodide (ATCI).[18]

-

Reaction Mixture: In a microplate well, combine the AChE enzyme solution with varying concentrations of this compound and incubate.

-

Colorimetric Reaction: Add Ellman's reagent (DTNB) and the substrate ATCI to the wells. AChE hydrolyzes ATCI to thiocholine, which reacts with DTNB to produce a yellow-colored compound.

-

Absorbance Measurement: Measure the absorbance of the yellow product at a specific wavelength (e.g., 405 nm or 412 nm) using a microplate reader.[18][19]

-

IC50 Calculation: Calculate the percentage of AChE inhibition for each this compound concentration and determine the IC50 value.[18]

Conclusion

This compound exhibits a multifaceted mechanism of action at the molecular level, targeting key signaling pathways and effector molecules involved in inflammation, cancer, and neurodegeneration. Its ability to modulate the NF-κB and p38 MAPK pathways underscores its potent anti-inflammatory properties. The induction of apoptosis through caspase-3 activation and regulation of the Bax/Bcl-2 ratio highlights its potential as an anticancer agent. Furthermore, the inhibition of cholinesterases suggests a promising role in the management of neurodegenerative disorders. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and related compounds as novel therapeutics. Continued investigation into the precise molecular interactions and downstream effects will be crucial for fully elucidating their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Activation of Caspase-3 by Terpenoids and Flavonoids in Different Types of Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of the anti-inflammatory activity of Tinospora cordifolia (Willd.) Miers chloroform extract - a preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Exploring the anticancer potential of Tinospora cordifolia with computational insights into EGFR inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdn.apub.kr [cdn.apub.kr]

- 12. researchgate.net [researchgate.net]

- 13. Induction of caspase-3 activated DNase mediated apoptosis by hexane fraction of Tinospora cordifolia in EAT cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 17. researchgate.net [researchgate.net]

- 18. Cholinesterase inhibitory activity of this compound and 8-hydroxythis compound isolated from Tinospora cordifolia: In vitro and in silico studies targeting management of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. assaygenie.com [assaygenie.com]

In Vitro Biological Activity of Tinosporide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro biological activities of Tinosporide, a key bioactive compound isolated from the medicinal plant Tinospora cordifolia. The following sections detail its cytotoxic, antioxidant, anti-inflammatory, and immunomodulatory properties, supported by quantitative data, experimental methodologies, and visual representations of the underlying signaling pathways.

Quantitative Data Summary

The in vitro efficacy of this compound and related extracts from Tinospora cordifolia has been evaluated across various cell lines and assay systems. The following tables summarize the key quantitative findings to facilitate comparative analysis.

Table 1: Cytotoxic Activity of this compound and Tinospora cordifolia Extracts

| Compound/Extract | Cell Line | Assay | IC50 Value | Reference |

| Tinocrisposide | H1299 (Human non-small cell lung carcinoma) | MTT | 70.9 µg/mL | [1] |

| Tinocrisposide | MCF-7 (Human breast adenocarcinoma) | MTT | >100 µg/mL | [1] |

| T. cordifolia Methanolic Extract | EAC (Ehrlich Ascites Carcinoma) | Trypan Blue | 58.6 µg/mL | [2] |

| T. cordifolia Methanolic Extract | DLA (Dalton's Lymphoma Ascites) | Trypan Blue | 14.3 µg/mL | [2] |

| T. cordifolia Methanolic Extract | MDA-MB-231 (Human breast cancer) | MTT | 50 ± 2.01 µg/mL (in 0.5% DMSO) | [3] |

| T. cordifolia Dichloromethane Fraction | HCT-116 (Human colorectal carcinoma) | MTT | 54.24 µg/mL | |

| T. cordifolia Dichloromethane Fraction | MCF-7 (Human breast adenocarcinoma) | MTT | 59.59 µg/mL | |

| T. cordifolia Satva | OECM-1 (Oral squamous cell carcinoma) | MTT | 148.18 µg/mL | [4] |

| Biogenic ZnO-NPs from T. cordifolia | HCT-116 (Human colorectal carcinoma) | MTT | 31.419 ± 0.682 µg/ml | [5] |

| Biogenic ZnO-NPs from T. cordifolia | Caco-2 (Human colorectal adenocarcinoma) | MTT | 36.675 ± 0.916 μg/ml | [5] |

Table 2: Antioxidant Activity of Tinospora cordifolia Extracts

| Extract | Assay | Parameter | Result | Reference |

| T. cordifolia Methanolic Extract | DPPH Radical Scavenging | IC50 | 235 µg/mL | [2] |

| T. cordifolia Ethanolic Leaf Extract | DPPH Radical Scavenging | EC50 | 0.5 mg/ml | [6] |

| T. cordifolia Ethanolic Leaf Extract | Lipid Peroxidation Inhibition | EC50 | 0.1 mg/ml | [6] |

| T. cordifolia Extract | Superoxide Radical Scavenging | IC50 | 12.5 mg/ml | [7] |

| T. cordifolia Extract | Hydroxyl Radical Scavenging | IC50 | 6 mg/ml | [7] |

| T. cordifolia Ethanolic Extract | Nitric Oxide Scavenging | % Inhibition | 75.17% | [8] |

| T. cordifolia Ethanolic Extract | Superoxide Scavenging | % Inhibition | 76.64% | [8] |

Experimental Protocols

This section outlines the methodologies for key in vitro assays used to evaluate the biological activity of this compound and related compounds.

Cytotoxicity Assays

2.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Cancer cell lines (e.g., H1299, MCF-7, HCT-116) are seeded in 96-well plates at a density of approximately 2 x 10^4 cells/well in 100 µl of appropriate culture medium (e.g., DMEM)[5].

-

Incubation: The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment[5].

-

Treatment: The cells are then treated with various concentrations of the test compound (e.g., Tinocrisposide at 3.125 to 100 µg/mL) for a specified period, typically 24 to 48 hours[1].

-

MTT Addition: After the treatment period, the medium is removed, and MTT solution (typically 0.5 mg/mL in PBS) is added to each well. The plates are incubated for another 2-4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm[1].

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

2.1.2. Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used to determine cytotoxicity based on the measurement of cellular protein content.

-

Cell Culture and Treatment: Human cancer cell lines, such as the 786-O human renal cell carcinoma line, are cultured and treated with various concentrations of the test extracts[9].

-

Cell Fixation: After the incubation period, the cells are fixed with trichloroacetic acid (TCA).

-

Staining: The fixed cells are stained with SRB solution.

-

Washing: Unbound dye is removed by washing with acetic acid.

-

Protein-Bound Dye Solubilization: The protein-bound dye is solubilized with a Tris base solution.

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 510 nm).

-

Analysis: The optical density is proportional to the total protein mass, and therefore, the cell number. The IC50 values are then calculated.

Antioxidant Assays

2.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

-

Reaction Mixture: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

-

Incubation: The test compound at various concentrations is added to the DPPH solution. The mixture is incubated in the dark for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured spectrophotometrically at a wavelength around 517 nm.

-

Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the test samples to that of a control (DPPH solution without the sample). The IC50 value is the concentration of the sample required to scavenge 50% of the DPPH radicals[2].

2.2.2. Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the antioxidant potential of a sample through its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

-

FRAP Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O[6].

-

Reaction: The plant extract is mixed with the FRAP reagent and incubated in the dark at 37°C for 30 minutes[6][10].

-

Measurement: The formation of the ferrous-TPTZ complex results in a blue color, and the absorbance is measured at 593 nm[10].

-

Quantification: The antioxidant capacity is determined against a standard curve of a known antioxidant, such as FeSO₄ or Trolox.

Anti-inflammatory Assays

2.3.1. Inhibition of Protein Denaturation

This assay evaluates the ability of a compound to prevent the denaturation of proteins, a process implicated in inflammation.

-

Reaction Mixture: The reaction mixture consists of egg albumin, phosphate-buffered saline (pH 6.4), and the plant extract at various concentrations[11].

-

Incubation: The mixture is incubated at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes to induce denaturation[11].

-

Measurement: The turbidity of the resulting solution is measured spectrophotometrically at 660 nm[11].

-

Analysis: The percentage inhibition of protein denaturation is calculated. Diclofenac sodium is often used as a standard drug for comparison[11].

2.3.2. Measurement of Pro-inflammatory Cytokines in Macrophages

This assay assesses the effect of a compound on the production of inflammatory mediators by immune cells.

-

Cell Culture: RAW264.7 macrophage cells are cultured in a suitable medium[12].

-

Pre-incubation and Stimulation: The cells are pre-incubated with the test extract (e.g., chloroform extract of T. cordifolia) and then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response[12].

-

Cytokine Measurement: The levels of pro-inflammatory cytokines such as IL-6 and IL-1β in the cell culture supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits[12].

-

Gene Expression Analysis: The expression of genes for inflammatory mediators like COX-2, TNF-α, and iNOS can be analyzed by RT-PCR and Western blotting[12].

Immunomodulatory Assays

2.4.1. Phagocytosis Assay

This assay measures the effect of a compound on the phagocytic activity of immune cells like neutrophils or macrophages.

-

Cell Isolation: Human neutrophils are isolated from peripheral blood.

-

Treatment: The cells are treated with the test compound at various concentrations[13].

-

Phagocytic Challenge: The treated cells are then challenged with particles such as Candida albicans.

-

Assessment: The phagocytic activity is assessed by microscopic examination to determine the percentage of cells that have engulfed the particles and the number of particles per cell[13].

Signaling Pathways and Mechanisms of Action

This compound and its parent extracts exert their biological effects by modulating several key cellular signaling pathways. The following diagrams illustrate these mechanisms.

Caption: this compound-induced apoptotic signaling pathway in cancer cells.

Caption: Inhibition of the NF-κB inflammatory pathway by this compound.

Caption: Tinosporaside-mediated glucose uptake pathways in skeletal muscle cells.

Caption: General workflow for assessing the in vitro cytotoxicity of this compound.

Concluding Remarks

The in vitro evidence strongly suggests that this compound and related compounds from Tinospora cordifolia possess significant biological activities. The cytotoxic effects against various cancer cell lines are mediated through the induction of apoptosis, often involving the generation of reactive oxygen species and cell cycle arrest[14][15][16]. The anti-inflammatory properties are linked to the downregulation of key pro-inflammatory pathways such as NF-κB and p38 MAPK[12]. Furthermore, the immunomodulatory and antioxidant activities contribute to its overall therapeutic potential[13][17]. The ability of Tinosporaside to enhance glucose uptake via both PI3K/Akt and AMPK pathways highlights its potential in metabolic disorders[18].

This guide provides a foundational understanding of the in vitro bioactivity of this compound. Further research is warranted to isolate and characterize the specific activities of this compound from crude extracts and to validate these in vitro findings in preclinical in vivo models.

References

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. Exploring the anticancer potential of Tinospora cordifolia with computational insights into EGFR inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pravara.com [pravara.com]

- 5. Biogenic Zinc Oxide Nanoparticles synthesized from Tinospora Cordifolia induce oxidative stress, mitochondrial damage and apoptosis in Colorectal Cancer [ntno.org]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. Antioxidant activity of Tinospora cordifolia and its usefulness in the amelioration of cyclophosphamide induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 9. Cytotoxicity Testing of Tinospora cordifolia Extracts against Human Kidney Cancer Cell Line | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]

- 10. ijarets.org [ijarets.org]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. Evaluation of the anti-inflammatory activity of Tinospora cordifolia (Willd.) Miers chloroform extract - a preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Immunomodulatory active compounds from Tinospora cordifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Induction of caspase-3 activated DNase mediated apoptosis by hexane fraction of Tinospora cordifolia in EAT cells [pubmed.ncbi.nlm.nih.gov]

- 15. saudijournals.com [saudijournals.com]

- 16. Tinospora Cordifolia Induces Cell Cycle Arrest in Human Oral Squamous Cell Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Immunomodulatory activity of Tinospora cordifolia - J Nutr Metab Health Sci [jnmhs.com]

- 18. mdpi.com [mdpi.com]

Tinosporide: A Review of Research (2020-2025)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tinosporide, a furanolactone diterpenoid, is a prominent bioactive constituent isolated from Tinospora cordifolia (Guduchi), a plant revered in traditional Ayurvedic medicine. In recent years, there has been a growing scientific interest in elucidating the pharmacological properties and therapeutic potential of this compound. This technical guide provides a comprehensive review of the research conducted on this compound and its parent plant extract between 2020 and 2025, with a focus on its biological activities, underlying mechanisms of action, and relevant experimental protocols. While much of the research has focused on the crude extracts of Tinospora cordifolia, this guide will distinguish and highlight findings related specifically to isolated this compound where available, and will underscore the areas where further investigation into the pure compound is warranted.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data on the biological activities of this compound and related compounds. It is important to note that a significant portion of the research has been conducted on extracts of Tinospora cordifolia, and data on isolated this compound remains limited.

Table 1: Cholinesterase Inhibitory Activity of Isolated this compound and 8-Hydroxythis compound [1]

| Compound | Target Enzyme | IC50 (µg/mL ± SEM) |

| This compound | Acetylcholinesterase (AChE) | 13.45 ± 0.144 |

| 8-Hydroxythis compound | Acetylcholinesterase (AChE) | 46.71 ± 0.511 |

| This compound | Butyrylcholinesterase (BuChE) | 408.50 ± 17.197 |

| 8-Hydroxythis compound | Butyrylcholinesterase (BuChE) | 317.26 ± 6.918 |

Table 2: Cytotoxicity of Tinospora cordifolia Extracts and Preparations against Various Cancer Cell Lines

| Extract/Preparation | Cell Line | Assay | IC50 Value | Reference |

| Dichloromethane extract | HeLa (cervical carcinoma) | MTT Assay | 54.23 ± 0.94 µg/mL | [2] |

| Dichloromethane extract | HeLa (cervical carcinoma) | SRB Assay | 48.91 ± 0.33 µg/mL | [2] |

| Ethanol extract | HeLa (cervical carcinoma) | MTT Assay | 101.26 ± 1.42 µg/mL | [2] |

| Ethanol extract | HeLa (cervical carcinoma) | SRB Assay | 87.93 ± 0.85 µg/mL | [2] |

| Methanolic extract | Ehrlich Ascites Carcinoma (EAC) | Trypan Blue Exclusion | 58.6 µg/mL | [3] |

| Methanolic extract | Dalton's Lymphoma Ascites (DLA) | Trypan Blue Exclusion | 14.3 µg/mL | [3] |

| Tinospora Cordifolia Satva | OECM-1 (oral squamous cell carcinoma) | MTT Assay | 148.18 µg/mL | [4] |

Table 3: Anti-inflammatory Activity of Tinospora cordifolia Extracts

| Extract | Assay | IC50 Value | Reference |

| Methanolic Extract | Lipoxygenase Inhibition | - | [5] |

| Methanolic Extract | TNF-α Inhibition | - | [5] |

| Tinospora cordifolia extract | Proteinase Inhibitory Action | 206.4 µg/ml | [6] |

Note: Specific IC50 values for the anti-inflammatory activity of isolated this compound were not found in the reviewed literature from 2020-2025.

Signaling Pathways and Mechanisms of Action

Research into the molecular mechanisms of Tinospora cordifolia and its constituents has implicated several key signaling pathways in its therapeutic effects. While direct evidence for isolated this compound is still emerging, studies on the plant's extracts provide a foundational understanding of its potential modes of action.

Anti-inflammatory Activity